REACTION_CXSMILES
|
[CH2:1]([O:3][CH:4]([O:7][CH2:8][CH3:9])[CH2:5]Cl)[CH3:2].[CH2:10]([NH2:17])[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1.[OH-].[Na+]>O>[CH2:1]([O:3][CH:4]([O:7][CH2:8][CH3:9])[CH2:5][NH:17][CH2:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1)[CH3:2] |f:2.3|
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(CCl)OCC
|
Name
|
|
Quantity
|
150 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated at 130° for 3 h
|
Duration
|
3 h
|
Type
|
EXTRACTION
|
Details
|
The mixture was then extracted with ether (2×100 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulphate
|
Type
|
CUSTOM
|
Details
|
Evaporation of the ether under reduced pressure
|
Type
|
CUSTOM
|
Details
|
afforded a brown oil which
|
Type
|
DISTILLATION
|
Details
|
was distilled
|
Reaction Time |
8 (± 8) h |
Name
|
N-benzylaminoacetaldehyde diethyl acetal
|
Type
|
product
|
Smiles
|
C(C)OC(CNCC1=CC=CC=C1)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |